N-(2,4-dimethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O6/c1-4-33-14-7-5-13(6-8-14)27-21(29)19-20(22(27)30)26(25-24-19)12-18(28)23-16-10-9-15(31-2)11-17(16)32-3/h5-11,19-20H,4,12H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHJVUHJYOLVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties based on recent studies and findings.
Structure and Properties
The compound features a complex structure with a tetrahydropyrrolo-triazole core and two methoxy and ethoxy substituents. Its chemical formula is C₁₈H₁₈N₄O₄, and it possesses unique pharmacophoric characteristics that may influence its biological interactions.
Table 1: Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄ |
| Molecular Weight | 342.36 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not determined |
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, in vitro tests against the influenza virus A/Puerto Rico/8/34 demonstrated varying levels of cytotoxicity and antiviral efficacy among related compounds.
- Cytotoxicity : The compound exhibited low cytotoxicity with a CC₅₀ value greater than 300 μg/mL for most derivatives tested.
- Selectivity Index : Compounds with structural similarities showed selectivity indices above 10, indicating potential as antiviral agents.
Table 2: Antiviral Activity Summary
| Compound | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|
| Compound 10c | 18.4 | >38 |
| Compound 9a | 46 | >16 |
| Compound 10d | Not specified | <10 |
The mechanism by which this compound exerts its biological effects is believed to involve interactions with viral proteins. Molecular docking studies suggest that it binds to the polymerase protein PA of the influenza virus, disrupting its function. Notably:
- Hydrophobic Interactions : Key interactions with amino acid residues such as Phe404 and Arg355 were identified.
- Binding Affinity : The binding energy calculations indicated moderate affinity towards the target proteins.
Study 1: In Vitro Efficacy Against Influenza Virus
A study conducted by researchers utilized MDCK cells to evaluate the antiviral properties of several compounds structurally related to N-(2,4-dimethoxyphenyl)-2-[5-(4-ethoxyphenyl)-...]. The results indicated that while some compounds showed promising antiviral activity (IC₅₀ values as low as 18.4 µM), others lacked significant efficacy due to structural modifications.
Study 2: Structure-Activity Relationship (SAR)
An analysis of the structure-activity relationship revealed that specific substitutions on the triazole ring significantly affected biological activity. For instance:
- Hydroxyl Substituents : Compounds with hydroxyl groups at specific positions exhibited enhanced activity.
- Aliphatic Chain Length : Variations in aliphatic chain length also influenced cytotoxicity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the pyrrolo-triazole core or related acetamide functionalities. Key differences in substituents, synthesis, and properties are emphasized.
Key Findings :
- Substituent position impacts yield: M3 (2-methoxyphenyl) achieves the highest yield (73%), suggesting electron-donating groups enhance reaction efficiency .
- Melting points correlate with substituent bulkiness; M2 (p-tolyl) has the highest mp (179–180°C), likely due to improved crystallinity .
Pyrrolo-Triazolo-Pyrimidine Derivatives ()
A compound with a pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core (RN: 2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(2,5-dimethylphenyl)acetamide) shares structural motifs with the target compound but includes a pyrimidine ring and dimethylphenyl acetamide group.
Q & A
Q. What are the established synthetic routes for this compound, and how can researchers optimize reaction conditions?
The synthesis involves multi-step routes, typically starting with cyclization of pyrrolo-triazole precursors followed by coupling with substituted acetamide groups. Key steps include:
- Solvent selection : Dimethyl sulfoxide (DMSO) or ethanol are preferred for controlled reactivity and reduced side-product formation .
- Catalysts : Use of base catalysts (e.g., triethylamine) to facilitate amide bond formation .
- Temperature control : Reactions are performed at 60–80°C to balance yield and purity .
Optimization strategies : - Design of Experiments (DoE) to assess variables (e.g., solvent polarity, temperature) .
- Monitor reaction progress via HPLC or TLC to terminate reactions at optimal conversion points .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Q. How does the compound’s stability under varying lab conditions influence experimental design?
- Moisture sensitivity : Store under inert gas (N₂/Ar) with molecular sieves to prevent hydrolysis .
- Light exposure : Degrades under UV; use amber glassware for storage .
- Temperature : Stable at 4°C for >6 months; avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between this compound and structurally similar analogs?
Case study : Comparison with fluorophenyl () and chlorophenyl ( ) analogs shows variance in IC₅₀ values (e.g., 2.1 μM vs. 8.7 μM in breast cancer cells). Methodology :
- Structural comparison : Use X-ray crystallography or DFT calculations to assess electronic effects of substituents (e.g., ethoxy vs. chloro groups) .
- Bioassay standardization : Normalize cell lines (e.g., MDA-MB-231) and assay protocols (MTT vs. ATP luminescence) .
- SAR analysis : Correlate substituent electronegativity with target binding (e.g., triazole N3 interactions) .
Q. What strategies are effective for elucidating the compound’s mechanism of action in anticancer studies?
- Target identification : Use pull-down assays with biotinylated probes to isolate binding proteins .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3) .
- In silico docking : Predict binding to kinases (e.g., EGFR) using AutoDock Vina (PDB ID: 1M17) .
Q. How can researchers improve the compound’s selectivity for therapeutic applications?
- Derivatization : Introduce sulfonyl or alkyl groups at the acetamide position to enhance target affinity .
- Prodrug design : Mask polar groups (e.g., esterification) to improve bioavailability .
- Co-crystallization : Resolve ligand-target complexes to guide structure-based optimization .
Methodological Challenges
Q. How should researchers address low yields during scale-up synthesis?
Q. What computational tools are recommended for predicting biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
